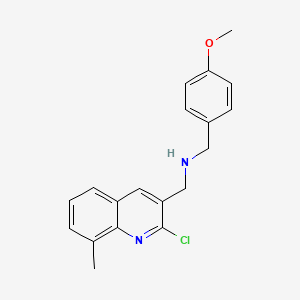

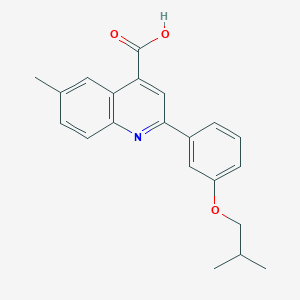

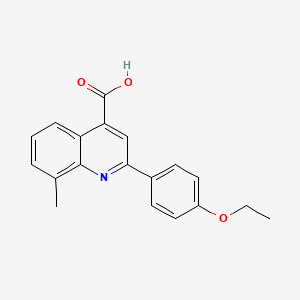

(2-氯-8-甲基-喹啉-3-基甲基)-(4-甲氧基-苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, certain quinolin-4-amines have demonstrated anti-HIV-1 activity and low cell toxicity, making them promising candidates for drug development .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the reaction of N-arylidene derivatives with other compounds in aqueous media, which is considered environmentally friendly due to the use of water as a solvent . Another method includes the use of palladium-catalyzed cyclization of o-chlorohetaryl ynones with primary amines, which provides access to a wide range of derivatives . Additionally, a high-yield, three-step procedure starting from 4-methylquinolin-2-ol has been developed for the synthesis of alkyl and aryl quinoline derivatives, involving nitration, chlorination, and subsequent amination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed by spectroscopic data, including multinuclear (1H and 13C) NMR spectroscopy, and further validated by X-ray crystallography. The X-ray structures help in verifying the nature of the synthesized compounds and provide insights into their molecular conformations .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new compounds with desired properties. The reactions can include cyclization, nitration, chlorination, and amination, as mentioned in the synthesis methods. These reactions are crucial for introducing different substituents into the quinoline core, which can significantly alter the biological activity and pharmacological profile of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline ring. These properties are important for determining the compound's suitability for drug development, as they affect its bioavailability and metabolism. The introduction of specific functional groups, like methoxy or nitro groups, can enhance the compound's activity and selectivity towards biological targets .

科学研究应用

合成和抗菌活性

该化合物已在合成新的喹喔啉衍生物的背景下进行探索,以期优化抗菌活性。例如,2-氯-3-甲基喹喔啉的核作为通过分子转化生成新化合物的基础,旨在开发具有有效抗菌特性的物质。合成涉及用连接到苯环上的醚键取代 C2 氯,进一步加工以产生含有喹喔啉部分的新席夫碱。这些衍生物表现出显着的抗菌活性,展示了该化合物在药物化学和药物开发中的潜力 (Singh 等人,2010)。

萘啶酮和萘啶的合成

研究还集中在萘啶酮和萘啶的合成上,突出了该化合物作为有机合成中间体的效用。氯喹啉转化为甲氧基喹啉,然后环化,产生了各种萘啶衍生物。这些过程强调了该化合物在构建复杂分子结构中的重要性,这在开发具有各种领域潜在应用(包括材料科学和制药)的新型有机材料中很有用 (Manoj & Prasad, 2009; Prabha & Prasad, 2012)。

荧光应用开发

另一个有趣的应用涉及荧光应用的开发,特别是通过合成铼三羰基核配合物。这些配合物结合了衍生自喹啉和其他衍生物的配体,在发光光谱学中具有潜在的应用,为生物成像和传感器开发提供了途径。对这些配合物的全面表征,包括它们的光物理性质,为它们在荧光探针和成像剂中的应用铺平了道路,促进了生物医学研究的进步 (Wei 等人,2006)。

抗结核活性

该化合物的衍生物已被评估其抗结核活性,强调了其作为开发抗结核分枝杆菌药物的先导的潜力。喹喔啉-2-羧酸盐 1,4-二氧化物衍生物的合成及其后续评估表明,喹喔啉核上的特定取代基显着影响对结核分枝杆菌的体外活性。这项研究突出了该化合物在发现新的治疗剂中的作用,证明了其在应对结核病等全球健康挑战中的价值 (Jaso 等人,2005)。

属性

IUPAC Name |

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c1-13-4-3-5-15-10-16(19(20)22-18(13)15)12-21-11-14-6-8-17(23-2)9-7-14/h3-10,21H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWIFPUYKQQKQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)